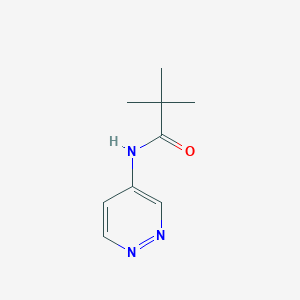
Propanamide, 2,2-dimethyl-N-4-pyridazinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-4-pyridazinylpropanamide is a chemical compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-4-pyridazinylpropanamide typically involves the reaction of 4-chloropyridazine with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2,2-Dimethyl-N-4-pyridazinylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-4-pyridazinylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-4-pyridazinylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-4-pyridazinylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-N-4-pyridinylpropanamide: A similar compound with a pyridine ring instead of a pyridazine ring.
2,2-Dimethyl-N-4-pyrimidinylpropanamide: A compound with a pyrimidine ring.
Uniqueness
2,2-Dimethyl-N-4-pyridazinylpropanamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its pyridine and pyrimidine analogs. The pyridazine ring can engage in different types of interactions and reactions, making this compound valuable for specific applications.
Actividad Biológica
Propanamide, 2,2-dimethyl-N-4-pyridazinyl- is a compound of interest due to its potential pharmacological properties. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, therapeutic applications, and toxicity profile.
Chemical Structure and Properties
Propanamide, 2,2-dimethyl-N-4-pyridazinyl- features a pyridazine ring, which is known for its diverse biological activities. The presence of the pyridazine moiety in various compounds has been linked to significant pharmacological effects, including anti-inflammatory and analgesic activities .
Research indicates that compounds containing the pyridazine structure can act as inhibitors of key enzymes involved in inflammatory processes. For instance, they have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial in the synthesis of prostaglandins and leukotrienes, respectively . This inhibition leads to reductions in pain and inflammation.
Pharmacological Activities
The biological activities associated with propanamide derivatives include:
- Analgesic Effects : Pyridazine-based compounds have been reported to exhibit analgesic properties by modulating pain pathways through COX inhibition.
- Anti-inflammatory Properties : These compounds can reduce inflammation by inhibiting prostanoid synthesis.
- Antiplatelet Activity : Some studies have demonstrated that pyridazine derivatives can inhibit thromboxane A2 (TXA2) synthase, which plays a role in platelet aggregation .
Case Studies and Research Findings
- Antinociceptive Activity : A study on related pyridazine derivatives demonstrated significant antinociceptive effects in animal models, suggesting potential for pain management therapies .
- Inhibition of Platelet Aggregation : Research highlighted the antiplatelet effects of certain pyridazine derivatives, showing a decrease in platelet aggregation induced by various agonists such as ADP and collagen .
- Toxicity Assessment : Toxicological evaluations indicate that propanamide derivatives generally exhibit low toxicity. For example, studies showed an oral LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for further development .
Data Tables
Propiedades
Número CAS |
169050-20-8 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-pyridazin-4-ylpropanamide |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) |
Clave InChI |
FWLASZYBEVATLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CN=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















